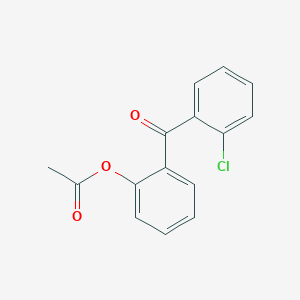

2-Acetoxy-2'-chlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-(2-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBICOHMSJORVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641562 | |

| Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-07-7 | |

| Record name | [2-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Acetoxy-2'-chlorobenzophenone, a derivative of benzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 2-chlorobenzophenone and 2-hydroxy-2'-chlorobenzophenone, to infer its characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The chemical properties of this compound can be estimated by examining its core structure and the properties of its precursors and isomers. The following tables summarize the available quantitative data for relevant compounds to provide a comparative analysis.

Table 1: General Chemical Properties

| Property | This compound (Predicted) | 2-Chlorobenzophenone | 4-Acetoxy-2'-chlorobenzophenone | 2-Hydroxy-2'-chlorobenzophenone |

| IUPAC Name | [2-(2-chlorobenzoyl)phenyl] acetate | (2-chlorophenyl)(phenyl)methanone[1] | [4-(2-chlorobenzoyl)phenyl] acetate | (2-Chloro-2'-hydroxyphenyl)methanone |

| Molecular Formula | C₁₅H₁₁ClO₃ | C₁₃H₉ClO[1] | C₁₅H₁₁ClO₃ | C₁₃H₉ClO₂[2] |

| Molecular Weight | 274.70 g/mol | 216.66 g/mol [3][4] | 274.70 g/mol | 232.66 g/mol |

| CAS Number | Not available | 5162-03-8[1] | 185606-03-5 | 70288-96-9[2] |

Table 2: Physical Properties

| Property | This compound (Predicted) | 2-Chlorobenzophenone | 4-Chlorobenzophenone | 5-Chloro-2-hydroxybenzophenone |

| Appearance | White to off-white solid | White to pale yellow crystals or powder[1] | - | Yellow crystals[5] |

| Melting Point | Not available | 42.0-49.0 °C[1] | 74-76 °C[6] | 96-98 °C |

| Boiling Point | Not available | 330 °C[7] | 195-196 °C at 17 mmHg[6] | - |

| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol. | Soluble in Chloroform (Sparingly), Methanol (Slightly).[8] | Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride.[9] | Insoluble in water.[5] |

Spectral Data

-

¹H NMR: The proton NMR spectrum of the acetylated compound is expected to show a characteristic singlet for the methyl protons of the acetate group around δ 2.0-2.5 ppm. The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by the substitution on the two phenyl rings.

-

¹³C NMR: The carbon NMR would show a carbonyl carbon signal for the ketone around δ 195 ppm and another for the ester carbonyl around δ 170 ppm. The methyl carbon of the acetate group would appear around δ 20-25 ppm.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands for the ketone carbonyl (C=O) stretching around 1660-1690 cm⁻¹ and the ester carbonyl (C=O) stretching around 1760-1770 cm⁻¹. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and cleavage around the carbonyl bridge.

Table 3: Available Spectral Data for Related Compounds

| Compound | ¹H NMR Data | IR Data | Mass Spectrometry Data |

| 2-Chloro-2'-hydroxybenzophenone | Available on SpectraBase.[10] | Available from the Coblentz Society's collection.[2] | Not readily available. |

| 4-Chlorobenzophenone | Sadtler Research Laboratories Spectral Collection: 3260.[9] | Coblentz Society Spectral Collection: 748.[9] | NIST/EPA/MSDC Mass Spectral database: 40418.[9] |

| 5-Chloro-2-hydroxybenzophenone | NMRShiftDB available.[5] | Coblentz Society spectral collection: u984.[5] | GC-MS data available.[5] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not documented in the searched literature, a standard acetylation of the corresponding hydroxyl precursor, 2-hydroxy-2'-chlorobenzophenone, can be proposed.

Proposed Synthesis of this compound

This protocol describes a general method for the acetylation of a phenolic compound.

Materials:

-

2-hydroxy-2'-chlorobenzophenone

-

Acetic anhydride

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 2-hydroxy-2'-chlorobenzophenone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight excess of pyridine (or triethylamine) to the solution and cool the mixture in an ice bath.

-

Slowly add a slight molar excess of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acidic byproducts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.

-

Characterize the final product using standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from its hydroxy precursor.

Caption: Proposed synthesis of this compound.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the ketone, the ester, and the chlorinated aromatic ring.

-

Ketone: The benzophenone core is relatively stable. The carbonyl group can undergo nucleophilic addition reactions, though it is less reactive than in aliphatic ketones due to the electron-withdrawing nature of the two aromatic rings.

-

Ester: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-hydroxy-2'-chlorobenzophenone and acetic acid.

-

Aromatic Rings: The chloro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions under harsh conditions. The phenyl rings can also undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and high temperatures to prevent decomposition.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, benzophenone derivatives are known to have a wide range of biological activities. For instance, some are used as photoinitiators and UV absorbers.[11] Certain substituted benzophenones have been investigated for their potential as pharmaceutical agents. Given its structure, further research would be required to determine any potential biological effects.

Disclaimer: This document is intended for informational purposes only and is based on the best available data from public sources. The properties and protocols for this compound are largely inferred from related compounds and established chemical principles. Researchers should exercise standard laboratory safety precautions and validate all experimental procedures.

References

- 1. 2-Chlorobenzophenone, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Chloro-2'-hydroxy benzophenone [webbook.nist.gov]

- 3. Synthesis routes of 2-Chlorobenzophenone [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorobenzophenone | 134-85-0 [chemicalbook.com]

- 7. 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

- 9. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide to the Synthesis of 2-Acetoxy-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Acetoxy-2'-chlorobenzophenone, a substituted benzophenone derivative of interest in medicinal chemistry and materials science. The described methodology is a three-step process commencing with the Friedel-Crafts acylation of anisole, followed by demethylation to the corresponding phenol, and culminating in an acetylation to yield the final product. This guide presents detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is proposed via a three-step sequence:

-

Step 1: Friedel-Crafts Acylation. Anisole is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-methoxy-2'-chlorobenzophenone. The methoxy group of anisole directs the acylation primarily to the ortho and para positions. The ortho isomer is the desired product for this synthesis.[1][2]

-

Step 2: Demethylation. The methyl ether of 2-methoxy-2'-chlorobenzophenone is cleaved to afford the free hydroxyl group in 2-hydroxy-2'-chlorobenzophenone. This is typically achieved using strong demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[3][4]

-

Step 3: Acetylation. The final step involves the esterification of the hydroxyl group of 2-hydroxy-2'-chlorobenzophenone with acetic anhydride in the presence of a base catalyst, such as pyridine, to produce this compound.[5]

The overall synthetic scheme is depicted below:

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected yields for each step of the synthesis. Note that yields can vary based on reaction scale and purification methods.

Table 1: Reaction Parameters for the Synthesis of 2-Methoxy-2'-chlorobenzophenone (Step 1)

| Parameter | Value | Reference |

| Reactants | Anisole, 2-Chlorobenzoyl Chloride, Aluminum Chloride | [6][7] |

| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | [2] |

| Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 1 - 4 hours | [8] |

| Typical Yield | 80 - 95% (mixture of isomers) | [7] |

Table 2: Reaction Parameters for the Demethylation of 2-Methoxy-2'-chlorobenzophenone (Step 2)

| Parameter | Value | Reference |

| Reactant | 2-Methoxy-2'-chlorobenzophenone | |

| Reagent | Boron Tribromide (BBr₃) or 47% Hydrobromic Acid (HBr) | [3][4] |

| Solvent | Dichloromethane (DCM) for BBr₃; Acetic Acid for HBr | [3] |

| Temperature | -78 °C to room temperature for BBr₃; Reflux for HBr | [3][4] |

| Reaction Time | 2 - 12 hours | [9] |

| Typical Yield | 85 - 95% | [9] |

Table 3: Reaction Parameters for the Acetylation of 2-Hydroxy-2'-chlorobenzophenone (Step 3)

| Parameter | Value | Reference |

| Reactants | 2-Hydroxy-2'-chlorobenzophenone, Acetic Anhydride | [5] |

| Catalyst/Solvent | Pyridine | [5] |

| Temperature | 0 °C to room temperature | [5] |

| Reaction Time | 1 - 5 hours | [10] |

| Typical Yield | > 95% | [10] |

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 2-Methoxy-2'-chlorobenzophenone via Friedel-Crafts Acylation

This procedure is adapted from established methods for the acylation of anisole.[6][7]

Materials:

-

Anisole

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 2-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the anisole solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Slowly and carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-methoxy-2'-chlorobenzophenone.

Caption: Experimental workflow for Friedel-Crafts acylation.

Step 2: Demethylation of 2-Methoxy-2'-chlorobenzophenone

This procedure utilizes boron tribromide for the cleavage of the methyl ether.[3]

Materials:

-

2-Methoxy-2'-chlorobenzophenone

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dry ice/acetone bath

-

Separatory funnel

Procedure:

-

Dissolve 2-methoxy-2'-chlorobenzophenone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (1.1 - 1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-hydroxy-2'-chlorobenzophenone can be purified by recrystallization or column chromatography.

Step 3: Acetylation of 2-Hydroxy-2'-chlorobenzophenone

This is a standard acetylation procedure using acetic anhydride and pyridine.[5]

Materials:

-

2-Hydroxy-2'-chlorobenzophenone

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve 2-hydroxy-2'-chlorobenzophenone (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the acetylation reaction.

Concluding Remarks

The presented three-step synthesis provides a reliable and scalable pathway to this compound. The Friedel-Crafts acylation of anisole is a well-established reaction, and subsequent demethylation and acetylation are standard transformations in organic synthesis. The provided protocols and data serve as a comprehensive guide for researchers in the field. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment. Reaction progress should be monitored by suitable analytical techniques such as thin-layer chromatography (TLC) to ensure optimal results.

References

- 1. On Friedel-Crafts acetylation, anisole yields:A. $2-methoxyacetophenone$B. $4-methoxyacetophenone$C. Both (A) and (B)D. None of these. [vedantu.com]

- 2. google.com [google.com]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetoxy-2'-chlorobenzophenone and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetoxy-2'-chlorobenzophenone and its closely related analogues. Due to the limited availability of specific data for this compound, this document focuses on the well-characterized isomer, 4-Acetoxy-2'-chlorobenzophenone, and the pivotal precursor, 2-Amino-5-chlorobenzophenone, which is instrumental in the synthesis of various pharmaceuticals. This guide includes key chemical data, detailed experimental protocols, and visualizations of relevant chemical transformations and potential biological pathways.

Introduction to Chlorinated Benzophenone Derivatives

Benzophenones are a class of organic compounds with a diaryl ketone core structure. Halogenated benzophenones, in particular, serve as versatile intermediates in organic synthesis and are precursors to a wide array of biologically active molecules. Their utility in medicinal chemistry is well-established, with applications ranging from skeletal muscle relaxants to anticancer agents. This guide specifically addresses the acetoxy- and amino-substituted chlorobenzophenones, highlighting their synthesis and potential for further derivatization in drug discovery programs.

Physicochemical Properties

Table 1: Physicochemical Data for 4-Acetoxy-2'-chlorobenzophenone

| Property | Value | Source |

| IUPAC Name | [4-(2-chlorobenzoyl)phenyl] acetate | PubChem |

| CAS Number | 185606-03-5 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁ClO₃ | PubChem[1] |

| Molecular Weight | 274.70 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Exact Mass | 274.0396719 Da | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route would involve the acetylation of 2-Hydroxy-2'-chlorobenzophenone. The following sections detail the synthesis of related and precursor compounds.

Proposed Synthesis of this compound

The target compound can be logically synthesized from 2-Hydroxy-2'-chlorobenzophenone via an esterification reaction.

Experimental Protocol: Acetylation of 2-Hydroxy-2'-chlorobenzophenone

-

Dissolution: Dissolve 2-Hydroxy-2'-chlorobenzophenone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution at 0 °C.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

2-Amino-5-chlorobenzophenone is a key starting material for the synthesis of benzodiazepines and other centrally active compounds.[2][3]

Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

This protocol is an intermediate step in the synthesis of more complex derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in a suitable solvent like N,N-dimethylformamide (DMF).

-

Acylation: Add chloroacetyl chloride dropwise to the solution while stirring. The reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction can be performed at room temperature or with gentle heating (e.g., using microwave irradiation for improved yields).

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization.

Caption: Acylation of 2-Amino-5-chlorobenzophenone.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is absent, the broader class of benzophenone derivatives has shown significant biological activities.

Skeletal Muscle Relaxant Activity

Derivatives of 2-amino-5-chlorobenzophenone have been synthesized and evaluated for their skeletal muscle relaxant properties.[3][4] These compounds are designed to mimic the pharmacophores of benzodiazepines, which are known to act on the central nervous system (CNS).

Table 2: Skeletal Muscle Relaxant Activity of 2-Amino-5-chlorobenzophenone Derivatives

| Compound | Substituent | Activity | Reference |

| 3e | o-toluidine | Highest skeletal muscle relaxant activity | Singh et al., 2012[3] |

Anticancer Activity

Recent studies have explored the in vitro antitumor activity of various benzophenone derivatives against several cancer cell lines.[5][6] Some compounds have demonstrated potent inhibitory effects.

Table 3: In Vitro Anticancer Activity of Selected Benzophenone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | Li et al., 2024[5] |

| Compound 1 | A-549 | 0.82 | Li et al., 2024[5] |

| Compound 1 | SMMC-7721 | 0.26 | Li et al., 2024[5] |

| Compound 1 | SW480 | 0.99 | Li et al., 2024[5] |

| Compound 8 | SMMC-7721 | 1.02 | Li et al., 2024[5] |

| Compound 9 | HL-60 | 0.16 | Li et al., 2024[5] |

Network pharmacology and molecular docking studies on the most active compounds have suggested potential target hub genes such as AKT1, CASP3, and STAT3, indicating that these compounds may exert their anticancer effects through various signaling pathways.[6]

Caption: Postulated mechanism of action for anticancer benzophenones.

Conclusion

This compound remains a sparsely documented compound. However, by examining its structural analogues and potential precursors, a clearer picture of its chemical and potential biological properties emerges. The synthetic accessibility from hydroxybenzophenones and the established biological relevance of related amino- and acetoxy- benzophenones underscore the potential of this class of compounds for further investigation in medicinal chemistry and drug development. The provided protocols and data for related compounds offer a solid foundation for researchers interested in exploring this chemical space.

References

- 1. 4-Acetoxy-2'-chlorobenzophenone | C15H11ClO3 | CID 24723002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Acetoxy-2'-chlorobenzophenone

This guide is intended for researchers, scientists, and professionals in the field of drug development, providing comprehensive technical information on 4-Acetoxy-2'-chlorobenzophenone, including its physicochemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

4-Acetoxy-2'-chlorobenzophenone is a derivative of benzophenone, featuring an acetoxy group at the 4-position of one phenyl ring and a chlorine atom at the 2'-position of the second phenyl ring. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 185606-03-5[1] |

| Molecular Formula | C₁₅H₁₁ClO₃[1] |

| Molecular Weight | 274.70 g/mol [1] |

| IUPAC Name | [4-(2-chlorobenzoyl)phenyl] acetate[1] |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl[1] |

| InChIKey | KWEFKRBEISXAIJ-UHFFFAOYSA-N[1] |

| Purity | Typically available at ≥90% |

Synthesis of 4-Acetoxy-2'-chlorobenzophenone

The synthesis of 4-Acetoxy-2'-chlorobenzophenone can be achieved through a two-step process involving the Friedel-Crafts acylation to form the precursor 2'-chloro-4-hydroxybenzophenone, followed by an acetylation reaction.

Experimental Protocol:

Step 1: Synthesis of 2'-chloro-4-hydroxybenzophenone

This step involves the Friedel-Crafts acylation of phenol with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Materials: Phenol, 2-chlorobenzoyl chloride, aluminum chloride (anhydrous), dichloromethane (anhydrous), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and an appropriate solvent for recrystallization (e.g., ethanol/water).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add 2-chlorobenzoyl chloride to the stirred suspension.

-

In a separate flask, dissolve phenol in anhydrous dichloromethane.

-

Add the phenol solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield 2'-chloro-4-hydroxybenzophenone.

-

Step 2: Acetylation of 2'-chloro-4-hydroxybenzophenone

This step involves the esterification of the hydroxyl group of the precursor with acetic anhydride.

-

Materials: 2'-chloro-4-hydroxybenzophenone, acetic anhydride, pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid), dichloromethane, water, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2'-chloro-4-hydroxybenzophenone in dichloromethane in a round-bottom flask.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Acetoxy-2'-chlorobenzophenone.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to 2-Acetoxy-2'-chlorobenzophenone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxy-2'-chlorobenzophenone, a halogenated benzophenone derivative. Due to the limited direct experimental data available for this specific molecule, this document outlines a plausible synthetic route, predicts its key physicochemical and spectroscopic properties based on analogous compounds, and discusses potential areas of application. The proposed synthesis involves the preparation of the precursor, 2-hydroxy-2'-chlorobenzophenone, followed by its acetylation. Detailed experimental protocols for these steps are provided. Furthermore, this guide presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, summarized in structured tables for clarity. Finally, potential biological activities are inferred from related chlorobenzophenone structures, suggesting avenues for future research.

Molecular Structure and Properties

This compound possesses a core benzophenone structure with an acetoxy group at the 2-position of one phenyl ring and a chlorine atom at the 2'-position of the other. The IUPAC name for this compound is (2-(2-chlorobenzoyl)phenyl) acetate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₁ClO₃ | Derived from structure |

| Molecular Weight | 274.70 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Based on similar benzophenones |

| Melting Point | Not available | Expected to be a crystalline solid |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | Inferred from structural analogues |

Proposed Synthesis

A reliable synthetic pathway to this compound involves a two-step process:

-

Synthesis of 2-Hydroxy-2'-chlorobenzophenone: This precursor can be synthesized via a Friedel-Crafts acylation reaction.

-

Acetylation of 2-Hydroxy-2'-chlorobenzophenone: The hydroxyl group of the precursor is then acetylated to yield the final product.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Hydroxy-2'-chlorobenzophenone

This protocol is based on established Friedel-Crafts acylation procedures for synthesizing hydroxybenzophenones.

Materials:

-

2-Chlorophenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-chlorophenol (1 equivalent) and benzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-hydroxy-2'-chlorobenzophenone.

Experimental Protocol: Acetylation of 2-Hydroxy-2'-chlorobenzophenone

This protocol is adapted from standard acetylation methods for phenols.[1][2][3]

Materials:

-

2-Hydroxy-2'-chlorobenzophenone

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2-hydroxy-2'-chlorobenzophenone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Figure 2: General mechanism of pyridine-catalyzed acetylation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.80 | m | 8H | Aromatic protons |

| ~ 2.10 - 2.30 | s | 3H | Acetoxy methyl protons |

Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific electronic environment created by the substituents.

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | Carbonyl carbon (C=O) |

| ~ 168 - 170 | Acetoxy carbonyl carbon (O-C=O) |

| ~ 120 - 150 | Aromatic carbons |

| ~ 20 - 22 | Acetoxy methyl carbon (CH₃) |

Table 4: Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | m | Aromatic C-H stretch |

| ~ 1760 | s | Acetoxy C=O stretch |

| ~ 1670 | s | Ketone C=O stretch |

| ~ 1600, 1480 | m | Aromatic C=C stretch |

| ~ 1200 | s | C-O stretch (ester) |

| ~ 750 | s | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |

| 274/276 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 232/234 | [M - CH₂CO]⁺ |

| 216/218 | [M - OCOCH₃]⁺ |

| 181 | [M - Cl - CO]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of chlorobenzophenones has been investigated for various applications. Many chlorinated organic compounds exhibit biological activity, and their use in pharmaceuticals is well-established.

Benzophenone derivatives are known to be intermediates in the synthesis of various pharmaceuticals, including some that act on the central nervous system. For instance, derivatives of 2-amino-5-chlorobenzophenone are precursors to benzodiazepines like lorazepam.

Given its structure, this compound could be explored for its potential as:

-

A synthetic intermediate: For the development of novel pharmaceuticals.

-

A photostabilizer: Benzophenones are known for their ability to absorb UV radiation.

-

A candidate for biological screening: To assess its activity in various assays, such as anticancer, antimicrobial, or anti-inflammatory screens.

Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of this compound. The proposed synthetic route via Friedel-Crafts acylation followed by acetylation offers a viable method for its preparation. The tabulated spectroscopic data, derived from analogous compounds, provides a valuable reference for its characterization. While direct biological data is currently unavailable, the structural similarity to other bioactive chlorobenzophenones suggests that this compound may warrant further investigation for its potential applications in medicinal chemistry and materials science. This document serves as a foundational resource for researchers interested in exploring the synthesis and properties of this and related compounds.

References

- 1. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers

Physicochemical Properties of a Related Isomer: 4-Acetoxy-2'-chlorobenzophenone

To provide a relevant data-based context, the computed properties of the isomeric compound, 4-Acetoxy-2'-chlorobenzophenone, are presented below. These values offer an approximation of the expected characteristics of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₃ | PubChem[1] |

| Molecular Weight | 274.70 g/mol | PubChem[1] |

| Exact Mass | 274.0396719 Da | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Spectroscopic Data of Structurally Similar Benzophenones

The following tables summarize key spectroscopic data for benzophenone derivatives that share structural motifs with 2-Acetoxy-2'-chlorobenzophenone. This information can aid in the identification of characteristic peaks and shifts during the analysis of a newly synthesized, related compound.

¹H and ¹³C NMR Data for Selected Benzophenones

Note: The following data is for various substituted benzophenones and should be used as a reference for chemical shift ranges.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzophenone | 7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H) | 196.8, 137.6, 132.4, 130.1, 128.3 |

| 4-Methylbenzophenone | 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H) | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 |

| 4-Chlorobenzophenone | 7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H) | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 |

| 2-Methylbenzophenone | 7.80 (d, J = 7.6 Hz, 2H), 7.57 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.6 Hz, 1H), 7.33-7.24 (m, 3H), 2.33 (s, 3H) | 198.1, 138.2, 137.3, 136.2, 132.6, 130.5, 129.7, 129.6, 128.0, 127.9, 124.7, 19.5 |

| 2-Methoxybenzophenone | 7.81 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J = 7.4 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.72 (s, 3H) | 196.5, 157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5, 55.6 |

Data sourced from a study on phosphine-free cross-coupling reactions.[2]

Mass Spectrometry Data for 2-Chlorobenzophenone

| m/z | Relative Intensity |

| 216 (M⁺) | ~40% |

| 181 | ~10% |

| 139 | ~100% |

| 111 | ~35% |

| 77 | ~90% |

| 51 | ~45% |

Data interpreted from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols: General Synthesis of Benzophenone Derivatives

While a specific protocol for this compound is unavailable, the synthesis of related benzophenones often involves Friedel-Crafts acylation or cross-coupling reactions. An example of a synthetic approach for a substituted benzophenone is outlined below.

Example Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

A common precursor for many pharmacologically active compounds is 2-amino-5-chlorobenzophenone. Derivatives can be synthesized via the following general steps[4][5]:

-

Acetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in a suitable solvent like toluene and refluxed. The reaction mixture is then cooled and washed to yield 2-(chloroacetamido)-5-chlorobenzophenone.

-

Substitution: The resulting intermediate is then stirred with various aniline derivatives in the presence of a base like potassium carbonate in a solvent such as DMF at room temperature.

-

Workup: The reaction mixture is poured into ice-cold water, and the solid product is collected by filtration.

This methodology can be adapted, for instance, by using different starting benzophenones and acylating or alkylating agents to achieve the desired substitution pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzophenone.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a substituted benzophenone.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Acetoxy-2'-chlorobenzophenone

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Acetoxy-2'-chlorobenzophenone, a crucial analytical technique for the structural elucidation and quality control of this compound in research and drug development. While a definitive experimental spectrum for this specific molecule is not publicly available, a comprehensive understanding of its constituent functional groups allows for a robust prediction of its key vibrational frequencies. This guide outlines these expected frequencies, provides a standard experimental protocol for acquiring an IR spectrum, and visualizes the workflow for this process.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the ester (acetoxy), the ketone (benzophenone), the carbon-chlorine bond, and the aromatic rings. The predicted vibrational frequencies are summarized in the table below. These predictions are based on the analysis of the IR spectra of structurally related compounds, including benzophenone and its substituted derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1765 - 1735 | Strong |

| Ketone C=O | Stretch | 1680 - 1660 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretch | 1250 - 1100 | Strong |

| C-Cl | Stretch | 785 - 540 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Stretch | 2960 - 2850 | Medium to Weak |

Note: The exact positions of these bands can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol for Infrared Spectroscopy

The following protocol describes a standard method for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) technique.[1][2]

Objective: To obtain a high-quality infrared spectrum of this compound for structural analysis.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Record a background spectrum to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean sample spectrum.

-

-

Sample Preparation:

-

Place a small, representative amount of the solid this compound sample onto the ATR crystal using a clean spatula.[2]

-

Ensure the sample covers the crystal surface completely to obtain a strong signal.

-

-

Spectrum Acquisition:

-

Lower the ATR anvil to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Initiate the spectral scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

After analysis, raise the anvil and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol or acetone) to remove any residual sample.[3]

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum can be visualized as follows:

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge to understand and obtain the infrared spectrum of this compound. The predicted data and experimental protocol serve as a valuable resource for the characterization of this and structurally similar molecules.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Acetoxy-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Acetoxy-2'-chlorobenzophenone, a benzophenone derivative of interest in various scientific disciplines. This document outlines the predicted fragmentation pathways under electron ionization (EI), presents expected mass spectral data, and details a suitable experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

The mass spectrum of this compound is anticipated to be characterized by a series of fragmentation events initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation pattern is dictated by the presence of the acetoxy group, the chloro substituent, and the benzophenone core. The primary fragmentation steps are expected to be the loss of the acetyl group, followed by cleavages around the carbonyl bridge and the chlorinated phenyl ring.

The molecular ion of this compound would have a theoretical m/z (mass-to-charge ratio) corresponding to its molecular weight. A key initial fragmentation is the loss of a ketene molecule (CH₂=C=O) from the acetoxy group, a common fragmentation for acetate esters. This would be followed by the loss of a chlorine radical or a chlorophenyl group. Further fragmentation of the benzophenone backbone would lead to the formation of characteristic benzoyl and phenyl ions.

dot

Caption: Proposed EI-MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding m/z values for this compound under electron ionization. The relative abundances are estimations based on the expected stability of the fragment ions.

| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance |

| [M]•+ | Molecular Ion | 274/276 | Moderate |

| [M - C₂H₂O]•+ | 2-Hydroxy-2'-chlorobenzophenone ion | 232/234 | High |

| [M - C₂H₂O - Cl]+ | 197 | Moderate | |

| [C₇H₄ClO]+ | 2-Chlorobenzoyl cation | 139/141 | High |

| [C₇H₅O₂]+ | Acetoxyphenyl cation | 121 | Moderate |

| [C₆H₄Cl]+ | Chlorophenyl cation | 111/113 | Moderate |

| [C₆H₅CO]+ | Benzoyl cation | 105 | High |

| [C₆H₅]+ | Phenyl cation | 77 | Moderate |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

A suitable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis from a matrix (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte. The final extract should be reconstituted in a solvent compatible with the GC-MS system.

3.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-350.

-

Scan Mode: Full scan.

dot

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathway and experimental protocol offer a robust starting point for researchers and scientists engaged in the analysis of this and structurally related compounds. The inherent logic of fragmentation in EI-MS, driven by the formation of stable ions, allows for a confident prediction of the mass spectrum, which can be confirmed and refined through empirical data acquisition using the provided methodology.

Physical and chemical characteristics of 2-Acetoxy-2'-chlorobenzophenone

An In-depth Technical Guide to 2-Acetoxy-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific isomer in public-domain literature, this document also includes verified data for its immediate precursor, 2-Hydroxy-2'-chlorobenzophenone, and the parent compound, 2-Chlorobenzophenone, to provide essential context for research and development. A generalized experimental protocol for the synthesis of the title compound via acetylation is presented. This guide clarifies existing data on related isomers and highlights the chemical relationships within this family of compounds. Note that no information regarding the biological activity or involvement in signaling pathways for this compound has been documented in the reviewed scientific literature.

Introduction and Isomer Clarification

This compound, with the IUPAC name [2-(2-chlorobenzoyl)phenyl] acetate, is a derivative of the well-known chemical scaffold, benzophenone. It is essential to distinguish this compound from its isomers, particularly 4-Acetoxy-2'-chlorobenzophenone (CAS 185606-03-5), for which some data is publicly available.[1] This guide focuses exclusively on the 2-acetoxy isomer. The physical and chemical properties of this specific molecule are not extensively reported, necessitating an approach that includes analysis of its precursors to infer its characteristics and potential synthesis routes.

Physical and Chemical Characteristics

Quantitative data for this compound is primarily based on its chemical structure. The following table summarizes these inferred properties.

Table 1: Inferred Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [2-(2-chlorobenzoyl)phenyl] acetate | - |

| Molecular Formula | C₁₅H₁₁ClO₃ | - |

| Molecular Weight | 274.70 g/mol | [1] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | - |

To provide a more comprehensive data set for researchers, the verified experimental properties of its key precursors are detailed below.

Table 2: Experimental Properties of Key Precursors

| Property | 2-Hydroxy-2'-chlorobenzophenone | 2-Chlorobenzophenone |

|---|---|---|

| CAS Number | 70288-96-9 | 5162-03-8 |

| Molecular Formula | C₁₃H₉ClO₂ | C₁₃H₉ClO |

| Molecular Weight | 232.66 g/mol | 216.66 g/mol |

| Appearance | - | White to pale yellow crystals or powder |

| Melting Point | - | 44-47 °C |

| Boiling Point | - | 330 °C (at 760 mmHg) |

| Solubility | Insoluble in water | Sparingly soluble in Chloroform, slightly in Methanol |

Sources: 2-Hydroxy-2'-chlorobenzophenone[2]; 2-Chlorobenzophenone[3][4].

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound by introducing an acetyl group onto the hydroxyl moiety of 2-Hydroxy-2'-chlorobenzophenone.

Reagents and Materials:

-

2-Hydroxy-2'-chlorobenzophenone

-

Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)

-

Pyridine or another suitable base (e.g., Triethylamine)

-

Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Hydroxy-2'-chlorobenzophenone in anhydrous DCM.

-

Addition of Base: Add 1.5 to 2.0 equivalents of pyridine to the solution and cool the flask in an ice bath to 0 °C.

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Visualizations

Chemical Relationships and Synthesis Pathway

The following diagram illustrates the logical relationship and synthetic transformation from the parent compound to the final acetylated product.

Caption: Chemical relationship between key benzophenone derivatives.

Experimental Workflow for Synthesis

The diagram below outlines the key steps of the proposed laboratory synthesis protocol.

Caption: Workflow for the acetylation of 2-Hydroxy-2'-chlorobenzophenone.

Biological Activity

Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity or implication in signaling pathways for this compound. It is noteworthy that structurally related compounds, specifically derivatives of 2-aminobenzophenone, are well-documented as key intermediates in the synthesis of benzodiazepines, which are known to act on the central nervous system.[5][6] However, no such role has been established for the title compound.

Conclusion

This compound is a specific isomer for which direct experimental data remains scarce in publicly accessible literature. This guide has provided a consolidated summary of its inferred properties, alongside verified data for its precursors, to aid researchers. The proposed synthesis protocol offers a standard and viable route for its preparation in a laboratory setting. Future research is required to determine the precise physical constants, spectral data, and any potential biological activity of this compound.

References

- 1. 4-Acetoxy-2'-chlorobenzophenone | C15H11ClO3 | CID 24723002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-2'-hydroxy benzophenone [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Chlorobenzophenone, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Solubility Profile of 2-Acetoxy-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Acetoxy-2'-chlorobenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from structurally related analogs, including benzophenone and various chlorinated and substituted benzophenones, to establish a predictive solubility framework. This guide also furnishes detailed experimental protocols for determining the thermodynamic solubility of poorly soluble organic compounds, enabling researchers to ascertain precise solubility data for this compound. Furthermore, this document includes visualizations to illustrate experimental workflows and the logical relationships governing the solubility of this class of compounds.

Introduction

This compound is a derivative of benzophenone, a class of compounds widely utilized in various industrial and pharmaceutical applications. The physicochemical properties of such derivatives, particularly their solubility, are critical determinants of their utility, bioavailability, and formulation feasibility. Understanding the solubility profile is a pivotal step in the early stages of drug discovery and development, as it influences everything from in vitro assay reliability to in vivo pharmacokinetics. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to empirically determine it.

Predicted Solubility Profile of this compound

Key Structural Features Influencing Solubility:

-

Benzophenone Backbone: The core diarylketone structure is largely nonpolar, leading to poor aqueous solubility. Benzophenone itself is practically insoluble in water but soluble in many organic solvents[1][2].

-

Chlorine Substitution: The presence of a chlorine atom on one of the phenyl rings is expected to increase the molecule's lipophilicity and molecular weight, likely further decreasing its aqueous solubility.

-

Acetoxy Group: The acetoxy group introduces some polar character, which might slightly improve solubility in polar organic solvents compared to the non-substituted 2-chlorobenzophenone. However, this effect is unlikely to be substantial enough to render it water-soluble.

Based on these features, this compound is predicted to be:

-

Poorly soluble in water.

-

Soluble in a range of organic solvents, with higher solubility expected in chlorinated solvents, aromatic hydrocarbons, and polar aprotic solvents.

Comparative Solubility Data of Related Benzophenone Derivatives

To provide a more concrete, albeit predictive, understanding, the following table summarizes the available solubility data for benzophenone and some of its derivatives in various solvents. This data serves as a valuable reference point for estimating the solubility of this compound.

| Compound | Solvent | Temperature (K) | Solubility (mole fraction) | Solubility ( g/100g Solvent) |

| Benzophenone | Water | 298.15 | - | Practically Insoluble[1] |

| Ethanol | 298.15 | 0.133 | - | |

| Methanol | 298.15 | 0.106 | - | |

| Acetone | 298.15 | 0.448 | - | |

| Ethyl Acetate | 298.15 | 0.364 | - | |

| Acetonitrile | 298.15 | 0.176 | - | |

| 1-Propanol | 298.15 | 0.111 | - | |

| Isopropanol | 298.15 | 0.089 | - | |

| 1-Butanol | 298.15 | 0.101 | - | |

| Isobutanol | 298.15 | 0.083 | - | |

| 1-Octanol | 298.15 | 0.098 | - | |

| 4-Chlorobenzophenone | Water | 298.15 | - | Insoluble |

| Ethanol | - | - | Soluble[3] | |

| Ether | - | - | Soluble[3] | |

| Acetone | - | - | Soluble[3] | |

| Carbon Tetrachloride | - | - | Slightly Soluble[3] |

Note: The quantitative data for benzophenone is derived from a study by Na et al. (2018)[4][5]. The solubility of 4-Chlorobenzophenone is presented qualitatively as reported in various sources.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound[6][7][8][9][10]. The following protocol is a detailed methodology that can be employed to determine the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A common agitation period is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solids, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.

-

Filter the supernatant through a syringe filter (0.22 µm). It is important to pre-rinse the filter with a small amount of the sample solution to avoid adsorption of the analyte onto the filter membrane.

-

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility determination.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the filtered supernatant from the solubility experiment into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a suitable chromophore and does not have significant interference from the solvent, a UV-Vis spectrophotometer can be used.

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the filtered supernatant and determine its concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination.

5.2. Logical Relationship of Structural Features to Predicted Solubility

This diagram illustrates the influence of the key structural moieties of this compound on its predicted solubility characteristics.

Caption: Structure-solubility relationship.

Conclusion

While direct experimental solubility data for this compound remains to be published, a strong predictive assessment can be made based on the known properties of its structural analogs. It is anticipated to be a compound with poor aqueous solubility but good solubility in a variety of organic solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for its determination. The visualizations included serve to clarify both the experimental process and the underlying chemical principles governing the solubility of this compound. The information presented herein provides a critical foundation for further investigation and application of this compound.

References

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Unlocking the Potential of 2-Acetoxy-2'-chlorobenzophenone: A Roadmap for Research and Development

For Immediate Release

This technical whitepaper outlines promising, yet underexplored, research avenues for the novel compound 2-Acetoxy-2'-chlorobenzophenone. Directed at researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to initiating and advancing the study of this molecule. While direct research on this compound is limited, a wealth of data on its structural analogs—substituted benzophenones—provides a strong foundation for hypothesizing its potential applications and charting a course for its investigation.

The benzophenone scaffold is a well-established pharmacophore, recognized for its "ubiquitous structure in medicinal chemistry" and its presence in a variety of biologically active natural and synthetic compounds.[1][2] Derivatives of benzophenone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6] Furthermore, the inherent photochemical properties of the benzophenone core lend these molecules to applications as photosensitizers and in UV-curing technologies.[7][8][9][10]

This guide proposes a systematic approach to the synthesis, characterization, and biological evaluation of this compound, leveraging the extensive knowledge base of its parent class to accelerate its journey from a chemical entity to a potential therapeutic or industrial agent.

Physicochemical Properties and Synthesis

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₅H₁₁ClO₃ | Based on the addition of an acetyl group (C₂H₃O) to 2-hydroxy-2'-chlorobenzophenone (C₁₃H₉ClO₂). |

| Molecular Weight | 274.70 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on the physical state of similar benzophenone derivatives.[11] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water. | The benzophenone core is hydrophobic, while the acetoxy group may slightly increase polarity compared to the parent hydroxyl compound. |

| Melting Point | To be determined experimentally. | |

| Boiling Point | To be determined experimentally. | |